molecular formula C6H3F2NO2 B1354365 2,5-difluoropyridine-3-carboxylic Acid CAS No. 851386-43-1

2,5-difluoropyridine-3-carboxylic Acid

Cat. No. B1354365
CAS RN: 851386-43-1
M. Wt: 159.09 g/mol
InChI Key: NEDDADJKOLQIJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2,5-difluoropyridine-3-carboxylic acid, often involves complex reactions . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT) calculation . The optimized geometry and vibrational frequencies can be computed using DFT employing B3LYP functional with 6-311++G (d,p) basis set .


Chemical Reactions Analysis

2-(Chloromethyl)-3,5-difluoropyridine and related compounds have been used extensively in regioexhaustive substitution reactions. The process involves selective metalation and carboxylation, enabling the synthesis of several fluorinated pyridinecarboxylic acids.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 159.09 g/mol . It has a topological polar surface area of 50.2 Ų . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The exact mass and monoisotopic mass are 159.01318466 g/mol .

Scientific Research Applications

Organic Synthesis Catalyst

Fluorinated pyridines, including compounds like 2,5-difluoropyridine-3-carboxylic Acid, can act as catalysts in organic synthesis reactions. They can facilitate important organic reactions such as the Mannich reaction between amines and aldehydes .

Intermediate for Pharmaceuticals

These compounds are often used as intermediates in the synthesis of various pharmaceuticals. Their unique structure can be integral in the development of new medicinal compounds .

Ligand in Coordination Chemistry

Due to their ability to donate electrons, fluorinated pyridines can serve as ligands in coordination chemistry, forming complexes with metals which can have various applications including catalysis and materials science .

Herbicides and Insecticides Synthesis

Some fluorinated pyridines are starting materials for the synthesis of herbicides and insecticides, indicating potential agricultural applications for this compound .

Polymer Synthesis

Compounds like this compound may be used in polymer synthesis. For example, polycondensation reactions involving fluorinated pyridines can lead to the creation of new polymeric materials .

Anticancer Research

There is ongoing research into the anticancer activities of compounds related to this compound. These compounds are being explored for their potential use in cancer treatment .

Safety and Hazards

2,5-Difluoropyridine-3-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of eye contact, rinse cautiously with water for several minutes .

Future Directions

Fluoropyridines, including 2,5-difluoropyridine-3-carboxylic acid, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The development of fluorinated chemicals has been steadily increasing due to their high availability, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

properties

IUPAC Name

2,5-difluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDDADJKOLQIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473439
Record name 2,5-difluoropyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851386-43-1
Record name 2,5-Difluoro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851386-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-difluoropyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-difluoropyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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